4-bromo-7-methoxy-1-benzofuran
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Overview
Description
4-Bromo-7-methoxy-1-benzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom at the 4-position and a methoxy group at the 7-position on the benzofuran ring
Mechanism of Action
Target of Action
Benzofuran compounds, including 4-bromo-7-methoxy-1-benzofuran, are known to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been shown to have significant cell growth inhibitory effects on different types of cancer cells .
Mode of Action
It is known that the unique structural features of benzofuran make it a privileged structure in the field of drug discovery . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran compounds are known to affect a wide range of biological and pharmacological activities .
Pharmacokinetics
It is known that benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Result of Action
Some substituted benzofurans have been shown to have dramatic anticancer activities .
Action Environment
Benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae .
Preparation Methods
The synthesis of 4-bromo-7-methoxy-1-benzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-hydroxyacetophenone and 2-methoxyphenol.
Etherification: The first step involves the etherification of 2-methoxyphenol with 4-bromo-2-hydroxyacetophenone under basic conditions to form an intermediate compound.
Cyclization: The intermediate compound undergoes dehydrative cyclization to form the benzofuran ring. This step is usually carried out under acidic conditions or using a dehydrating agent.
Purification: The final product, this compound, is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
4-Bromo-7-methoxy-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group at the 7-position can be oxidized to form a hydroxyl group or other functional groups.
Reduction Reactions: The benzofuran ring can be reduced under specific conditions to form dihydrobenzofuran derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: Benzofuran derivatives, including 4-bromo-7-methoxy-1-benzofuran, have shown promise as antimicrobial and anticancer agents
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
4-Bromo-7-methoxy-1-benzofuran can be compared with other benzofuran derivatives, such as:
Psoralen: A naturally occurring benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications as psoralen.
Angelicin: A benzofuran derivative with potential anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives.
Properties
CAS No. |
1258960-00-7 |
---|---|
Molecular Formula |
C9H7BrO2 |
Molecular Weight |
227.1 |
Purity |
95 |
Origin of Product |
United States |
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